molecular formula C2H9ClN2 B095292 Ethylhydrazine hydrochloride CAS No. 18413-14-4

Ethylhydrazine hydrochloride

Cat. No. B095292
CAS RN: 18413-14-4
M. Wt: 96.56 g/mol
InChI Key: SKEHVMZPBBGBAO-UHFFFAOYSA-N
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Description

Ethylhydrazine hydrochloride has been identified as a compound with significant biological activity. It has been used in various studies to understand its effects on biological systems, such as its tumorigenicity in mice. Lifetime administration of ethylhydrazine hydrochloride in drinking water to mice induced tumors in the lungs and blood vessels, demonstrating the compound's potential as a tumor inducer .

Synthesis Analysis

The synthesis of ethylhydrazine derivatives has been explored in several studies. For instance, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was synthesized and characterized using various spectroscopic methods and evaluated for its anticancer activity . Another study described the synthesis of o-ethylphenylhydrazine through the reaction of o-ethylaniline with sodium nitrite to produce a diazo compound, followed by reduction with sodium bisulfite . A continuous-flow process was also developed for the synthesis of 2-ethylphenylhydrazine hydrochloride, demonstrating an efficient method with a high yield and reduced reaction time .

Molecular Structure Analysis

The molecular structure of ethylhydrazine derivatives has been determined using X-ray diffractometry and various spectroscopic techniques. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide was found to belong to the triclinic crystal system with space group P-1 . Another study reported the E configuration of (E)-1-[1-(2-Chlorophenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine and provided detailed dihedral angles between the molecular planes .

Chemical Reactions Analysis

Ethylhydrazine derivatives participate in various chemical reactions. Coordination compounds of ethylhydrazine have been studied, revealing that ethylhydrazine forms complexes with metals such as cobalt, nickel, zinc, and cadmium, with evidence of bridging hydrazine ligands . The reactions of hydrazines with transition metal complexes have also been investigated, leading to the formation of new complexes and providing insights into the kinetics of intramolecular electron transfer and hydrolysis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylhydrazine derivatives have been characterized using a range of spectroscopic and computational methods. Density functional theory (DFT) calculations have been employed to determine optimized structure parameters, vibrational frequencies, and non-linear optical (NLO) properties . The conversion of 2-hydroxyethylhydrazine to ethylene has been studied, suggesting that ethylhydrazine derivatives can release ethylene and induce physiological responses in plants .

Scientific Research Applications

  • Tumor Induction: Ethylhydrazine hydrochloride was shown to induce tumors of the lungs and blood vessels in mice. A study found that its administration in drinking water significantly increased the incidence of lung tumors and blood‐vessel tumors in both male and female mice (Shimizu, Nagel, & Tóth, 1974).

  • Tumorigenicity of Derivatives: Research on tetramethylhydrazine hydrochloride (a derivative of ethylhydrazine hydrochloride) in Swiss mice demonstrated a significant increase in the incidence of blood vessel tumors and lung tumors, highlighting the tumorigenicity of this class of chemicals (Tóth, Nagel, Erickson, & Kupper, 1976).

  • Toxicity Reversal: A study on the reversal of the toxic effects of ethylhydrazine hydrochloride and other hydrazine analogues found that administering pyridoxine hydrochloride (PH) before and/or after injection prevented the convulsive, toxic, and lethal effects in mice (Tóth & Erickson, 1977).

  • Molecular Studies: An ab initio gradient study of ethylhydrazine explored its stable conformers and conformers found as maxima along the N-N and N-C internal rotational path, providing insights into its molecular geometry (Mosquera, Vázquez, Ríos, & Alsenoy, 1989).

  • Conversion to Ethylene: Research has shown that 2-hydroxyethylhydrazine, a related compound, is a source of ethylene in a chemical model system and can produce physiological responses in pea seedlings similar to those caused by ethylene (Dollwet & Kumamoto, 1972).

properties

IUPAC Name

ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEHVMZPBBGBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020608
Record name Ethylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylhydrazine hydrochloride

CAS RN

18413-14-4
Record name Hydrazine, ethyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18413-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLHYDRAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Shimizu, D Nagel, B Toth - International Journal of Cancer, 1974 - Wiley Online Library
… This study proves, for the first time, the tumorigenicity of ethylhydrazine hydrochloride. The investigation is also part of a program concerned with the relationship between chemical …
Number of citations: 17 onlinelibrary.wiley.com
B Toth, J Erickson - Toxicology, 1977 - Elsevier
… The convulsive, toxic, and lethal effects of four compounds — methylhydrazine (MH), ethylhydrazine hydrochloride (EH), n-butylhydrazine hydrochloride (BH), and β-N-[γ-L(+)-glutamyl]-…
Number of citations: 25 www.sciencedirect.com
M Goldstein, JF Contrera - Journal of Biological Chemistry, 1962 - Elsevier
… was carried out in a mixture that contained the following components (in micromoles): potassium phosphate buffer, pH 6.4, 100;(lmethyl-2-phenyl)-ethylhydrazine hydrochloride, 1.3; …
Number of citations: 95 www.sciencedirect.com
B Toth, H Shimizu, J Erickson - European Journal of Cancer (1965), 1975 - Elsevier
Administration of 0·0625% carbamylhydrazine hydrochloride in the drinking water of 6-week-old, randomly bred Swiss albino mice for the remainder of their lifetimes, enhanced the …
Number of citations: 38 www.sciencedirect.com
EC Olson - Analytical Chemistry, 1960 - ACS Publications
A rapid, accurate, and automatic coulometric titration procedure for the determination of hydrazine and mono-substituted hydrazines with electrolytically generated bromine has been …
Number of citations: 75 pubs.acs.org
JL Boone, AB Burg - Journal of the American Chemical Society, 1958 - ACS Publications
(8) M. Vogt, J. Physiol., 123^ 451 (1954). stem, measured by methods previously described9· 10 rose slowly andreached two to three times the nor-mal value within five days. By the …
Number of citations: 24 pubs.acs.org
JW WILT, BH PHILIP - The Journal of Organic Chemistry, 1960 - ACS Publications
1-Phenylcyclopentylacetaldehyde (I) and 1-phenylcyclohexylacetaldehyde (II) have been prepared and characterized. The rearrangement percentages upon di-i-butyl peroxide-…
Number of citations: 24 pubs.acs.org
B Toth - Cancer Research, 1976 - AACR
… Another compound of this class, ethylhydrazine hydrochloride, when given to Swiss mice in drinking water for life, induced lung and vascular tumors (16). Since both components of …
Number of citations: 37 aacrjournals.org
JH Biel, AE Drukker, PA Shore, S Spector… - Journal of the …, 1958 - ACS Publications
(8) M. Vogt, J. Physiol., 123^ 451 (1954). stem, measured by methods previously described9· 10 rose slowly andreached two to three times the nor-mal value within five days. By the …
Number of citations: 40 pubs.acs.org
DY CURTIN, TC Miller - The Journal of Organic Chemistry, 1960 - ACS Publications
In a search forother methods of preparing the 2, 2, 2-triphenylethyl radical the thermal decomposition of di (3, 3, 3-triphenyl-propionyl) diimide (I), and methylazo-2, 2, 2-triphenylethane (…
Number of citations: 17 pubs.acs.org

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